molecular formula C9H8F2N2 B15238045 4-(1-Aminoethyl)-2,6-difluorobenzonitrile

4-(1-Aminoethyl)-2,6-difluorobenzonitrile

Cat. No.: B15238045
M. Wt: 182.17 g/mol
InChI Key: BRVVUXSIUQMGBC-UHFFFAOYSA-N
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Description

4-(1-Aminoethyl)-2,6-difluorobenzonitrile is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an aminoethyl group attached to a difluorobenzonitrile core. The unique structural features of this compound make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 4-(1-Aminoethyl)-2,6-difluorobenzonitrile typically involves the introduction of the aminoethyl group to the difluorobenzonitrile core. One common synthetic route includes the reaction of 2,6-difluorobenzonitrile with an appropriate amine under controlled conditions. The reaction conditions often involve the use of a solvent such as ethanol or water, and the reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve more scalable processes, including the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

4-(1-Aminoethyl)-2,6-difluorobenzonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically leads to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aminoethyl group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

4-(1-Aminoethyl)-2,6-difluorobenzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: The compound is used in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(1-Aminoethyl)-2,6-difluorobenzonitrile involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to changes in cellular signaling pathways. For example, it has been shown to inhibit Rho-associated protein kinase, which plays a role in regulating smooth muscle contraction and other cellular processes . The inhibition of this kinase affects calcium sensitization and leads to smooth muscle relaxation .

Comparison with Similar Compounds

4-(1-Aminoethyl)-2,6-difluorobenzonitrile can be compared with other similar compounds, such as:

The unique presence of the difluorobenzonitrile core in this compound distinguishes it from these similar compounds, providing it with distinct chemical and biological properties that are valuable in various research applications.

Properties

Molecular Formula

C9H8F2N2

Molecular Weight

182.17 g/mol

IUPAC Name

4-(1-aminoethyl)-2,6-difluorobenzonitrile

InChI

InChI=1S/C9H8F2N2/c1-5(13)6-2-8(10)7(4-12)9(11)3-6/h2-3,5H,13H2,1H3

InChI Key

BRVVUXSIUQMGBC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C(=C1)F)C#N)F)N

Origin of Product

United States

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